6-Methylchrysene

Descripción

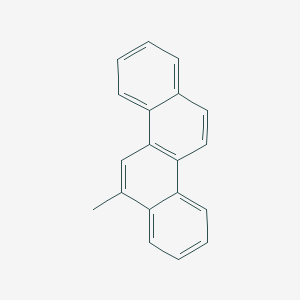

RN given refers to parent cpd; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVDRLYVNFOSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074814 | |

| Record name | 6-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-85-7, 41637-90-5 | |

| Record name | 6-Methylchrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylchrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001705857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041637905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylchrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylchrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0QU2286V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylchrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This document consolidates key data, outlines relevant experimental methodologies, and visualizes associated metabolic pathways and synthetic workflows to support research and development activities.

Core Physicochemical Data

This compound is a solid, carbopolycyclic aromatic compound.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative snapshot for reference and comparative analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄ | [2][3][4][5] |

| Molecular Weight | 242.31 g/mol | |

| CAS Number | 1705-85-7 | |

| Melting Point | 158.7–161.5 °C | |

| Boiling Point | 449.4 °C at 760 mmHg | |

| Water Solubility | 65 µg/L at 27 °C | |

| LogP (Octanol/Water Partition Coefficient) | 5.45 - 6.0 | |

| Vapor Pressure | 7.61 x 10⁻⁸ mmHg at 25 °C | |

| Density | 1.164 g/cm³ | |

| Flash Point | 217.8 °C | |

| Appearance | White crystals |

Experimental Protocols

The synthesis, purification, and analysis of this compound involve specific chemical and analytical techniques. The following sections detail the methodologies commonly cited in the literature.

A primary method for synthesizing this compound is through the photochemical cyclization of a corresponding stilbenoid, a variant of the Mallory reaction.

Protocol Outline:

-

Wittig Reaction for Stilbenoid Precursor Synthesis:

-

A naphthalenyl Wittig salt, such as (naphthalen-1-ylmethyl)triphenylphosphonium chloride, is reacted with a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) to form the stilbenoid precursor.

-

The reaction is typically carried out in a suitable solvent like THF with a strong base, such as potassium tert-butoxide, to generate the ylide.

-

The resulting stilbenoid is then purified, often by column chromatography.

-

-

Oxidative Photocyclization:

-

The synthesized stilbenoid is dissolved in a degassed solvent, such as toluene.

-

A stoichiometric amount of iodine (I₂) is added to the solution to act as an oxidizing agent.

-

The mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) while air or oxygen is bubbled through the solution. The irradiation continues until the characteristic color of iodine disappears.

-

The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by extraction with an organic solvent like ethyl acetate.

-

-

Purification:

-

The crude this compound is purified by flash chromatography on silica gel, typically using a non-polar eluent system like petroleum ether/ethyl acetate.

-

Final purification is achieved through recrystallization from a solvent mixture such as methanol/chloroform to yield pure white crystals of this compound.

-

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for analyzing this compound.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. For mass spectrometry detection, a volatile acid like formic acid is used as a modifier instead of phosphoric acid.

-

Detection: UV detection at 254 nm is effective due to the aromatic nature of the compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate this compound from other isomers and to confirm its molecular weight. The mass spectrum of this compound shows a characteristic molecular ion peak (m/z) at 242.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

This compound is a weak carcinogen that undergoes metabolic activation in the body, primarily by cytochrome P450 enzymes. This process converts the relatively inert PAH into reactive metabolites that can bind to DNA, leading to mutations.

References

6-Methylchrysene: A Technical Overview for Researchers

An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Activity of 6-Methylchrysene

This technical guide provides a comprehensive overview of this compound, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in toxicology, environmental science, and drug development. This document details its chemical and physical properties, outlines a key synthetic methodology, and explores its metabolic pathways and biological implications.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1705-85-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₄ | |

| Molecular Weight | 242.31 g/mol | |

| Appearance | Colorless liquid (in solution) | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the photochemical cyclization of a stilbene precursor, a process known as the Mallory reaction. The overall workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of this compound via Photochemical Cyclization

This protocol is based on methodologies described for the synthesis of methylchrysenes.

Part 1: Synthesis of the Stilbene Precursor (Wittig Reaction)

-

Combine the appropriate naphthyl Wittig salt (1.2 equivalents) and the corresponding substituted benzaldehyde (1 equivalent) in dichloromethane (DCM).

-

Add a 50% aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture vigorously under a nitrogen atmosphere at room temperature until the aldehyde is consumed (typically 1-3 days).

-

Wash the reaction mixture with water.

-

Extract the aqueous phase with DCM.

-

Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting oil (a mixture of E/Z-isomers) by flash chromatography.

Part 2: Photochemical Cyclization to this compound

-

Dissolve the stilbenoid precursor in a suitable solvent (e.g., toluene).

-

Add a stoichiometric amount of iodine, which acts as a catalyst.

-

Irradiate the solution with a high-pressure mercury lamp while bubbling air through the mixture.

-

Monitor the reaction until the color of the iodine disappears.

-

Evaporate the solvent and purify the crude product by recrystallization to obtain this compound. This method has been reported to yield this compound in the range of 70-88%.

Biological Activity and Metabolism

This compound is recognized as a weak carcinogen but a strong tumor initiator. Its biological effects are closely linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the body.

The primary metabolic activation pathway involves the oxidation of the molecule to form dihydrodiols, which can be further metabolized to highly reactive diol epoxides that can bind to DNA, leading to mutations. The metabolism of this compound has been studied in human hepatic and pulmonary tissues.

Key Metabolic Pathways

-

Ring Oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, are active in the ring oxidation of this compound. This leads to the formation of several metabolites, with a major product being trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). This dihydrodiol is a proximate carcinogen.

-

Methyl Hydroxylation: The methyl group of this compound can also be hydroxylated, a reaction catalyzed by CYP1A2 and CYP3A4, to form 6-(hydroxymethyl)chrysene.

The specific P450 enzymes involved in the metabolism of this compound can vary between tissues. In the human liver, CYP1A2 and CYP2C10 are important for its metabolic activation, while CYP1A1 plays a more significant role in the lungs. The formation of diol epoxides from 6-MeC-1,2-diol has been synthesized and studied, though these epoxides were not found to be mutagenic in Salmonella typhimurium assays under the tested conditions.

References

- 1. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C19H14 | CID 15564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-甲基屈 ERM®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Natural Occurrence and Environmental Sources of 6-Methylchrysene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and environmental sources of 6-methylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family. This document synthesizes key data on its prevalence, details the methodologies for its detection, and visualizes the pathways of its environmental distribution and analysis.

Introduction to this compound

This compound is a carbopolycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₄.[1][2] Like other PAHs, it is formed from the incomplete combustion of organic materials.[3][4] While chrysene and its methylated isomers are minor components of the total environmental PAH load, their presence is significant due to their carcinogenic potential.[5] Specifically, some methylchrysene isomers are noted for their tumorigenic activity. This compound, along with its isomers, is of interest to researchers for its presence in various environmental matrices and its potential health implications.

Natural Occurrence and Environmental Sources

This compound is not produced commercially and its presence in the environment is a result of natural and anthropogenic processes. The primary sources include the pyrolysis of organic matter, where processes at high temperatures lead to the formation of PAHs and their alkylated derivatives.

Key environmental sources of this compound include:

-

Tobacco Smoke: Methylchrysenes are well-documented constituents of tobacco smoke. The pyrolysis of specific components within the tobacco leaf contributes to their formation. Quantitative analysis has been performed to determine the concentration of this compound in cigarette smoke.

-

Fossil Fuels and their Combustion: Crude oil and coal contain chrysene and its methylated homologues. The concentration of monomethylated chrysenes in crude oil can be significantly higher than that of the parent chrysene. Combustion of these fuels in industrial processes, power generation, and vehicle engines releases this compound into the atmosphere.

-

Incomplete Combustion of Organic Matter: Forest fires and volcanic activities are natural sources of PAHs, including this compound. Domestic burning of wood, coal (especially smoky coal), and garbage also contribute to its environmental load.

The following table summarizes quantitative data for this compound found in a significant environmental source.

| Source | Analyte | Concentration |

| Mainstream smoke of one U.S. blended nonfilter cigarette (85 mm) | This compound | 7.2 ng/cigarette |

Data sourced from Hecht et al. (1974)

Experimental Protocols for Detection and Quantification

The analysis of this compound in environmental samples involves a multi-step process, including sample collection, extraction, cleanup, and instrumental analysis. The complexity of environmental matrices requires robust methods to isolate and accurately quantify this compound.

A. Sample Collection and Preparation

-

Air: Air samples are typically collected by drawing a known volume of air through a glass-fiber filter to capture particulate matter.

-

Water: Water samples are collected in clean glass containers.

-

Soil and Sediment: Soil and sediment samples are collected and often dried and sieved before extraction.

-

Biological Tissues: Tissues are homogenized to facilitate extraction.

B. Extraction

The goal of extraction is to move the target analytes from the sample matrix into a solvent.

-

Solid Samples (Soil, Sediment, Filters): Soxhlet extraction or pressurized fluid extraction with solvents like methylene chloride or a cyclohexane mixture is common.

-

Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) is frequently used.

-

Tobacco Smoke Condensate: A detailed method involves solvent partitioning to obtain a fraction rich in PAHs.

C. Cleanup and Fractionation

Crude extracts from environmental samples are complex and require cleanup to remove interfering compounds.

-

Column Chromatography: This is a widely used technique. For instance, a method for isolating methylchrysenes from tobacco smoke involves column chromatography followed by a Diels-Alder reaction to remove benz[a]anthracenes.

-

Florisil Column Cleanup: For biological samples like adipose tissue, an activated Florisil column can be used to effectively remove lipid contaminants.

D. Instrumental Analysis

Several analytical techniques are employed for the final detection and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detectors is a common method for PAH analysis. For separating methylchrysene isomers, high-speed liquid chromatography can be used to enrich the methylchrysene fraction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying PAHs. It allows for the separation of isomers, such as 1-, 2-, 3-, and 4-methylchrysene, which can then be followed by other techniques to resolve co-eluting isomers like 5- and this compound.

-

Paper Chromatography: This technique has been specifically used for the final separation of 5- and 6-methylchrysenes from each other after initial separation by GC.

Caption: Experimental workflow for the analysis of this compound.

Environmental Fate and Transport

Once released into the environment, this compound, like other PAHs, can undergo various transport and transformation processes. Due to their low water solubility and hydrophobic nature, PAHs tend to adsorb to particulate matter in the air and water, and to organic matter in soil and sediment.

-

Atmospheric Transport: this compound released into the atmosphere from combustion sources can be transported over long distances adsorbed to particulate matter before being deposited onto land or water through wet or dry deposition.

-

Aquatic Environment: In water, it will predominantly be found in the sediment due to its low solubility. Bioaccumulation in aquatic organisms is a potential concern.

-

Soil and Sediment: this compound is expected to be persistent in soil and sediment, with slow degradation rates. It can be subject to microbial degradation, although this process is generally slow for larger PAH molecules.

-

Metabolism: In biological systems, this compound can be metabolized. For example, in mouse skin, a major metabolite is trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol). In humans, cytochrome P450 enzymes in the liver and lungs are involved in its metabolism.

Caption: Sources and environmental fate of this compound.

Toxicological Significance

The carcinogenicity of methylchrysenes has been a subject of study. While 5-methylchrysene is a potent carcinogen, this compound is considered a weak carcinogen. However, it is a strong tumor initiator. The metabolic activation of this compound is a critical step in its mechanism of toxicity. In humans, cytochrome P450 enzymes, particularly P450 1A1 and 1A2, are active in the formation of its metabolites.

Conclusion

This compound is an environmentally relevant polycyclic aromatic hydrocarbon originating primarily from the incomplete combustion of organic materials, with significant contributions from tobacco smoke and the use of fossil fuels. Its detection and quantification in complex environmental matrices require sophisticated analytical protocols involving extensive cleanup and sensitive instrumental techniques. Understanding the sources, environmental fate, and analytical methodologies for this compound is crucial for assessing its environmental impact and potential risks to human health.

References

- 1. This compound | C19H14 | CID 15564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. 5-Methylchrysene - Wikipedia [en.wikipedia.org]

- 5. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Methylchrysene

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 6-Methylchrysene

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₄ | PubChem |

| Molecular Weight | 242.32 g/mol | PubChem |

| CAS Number | 1705-85-7 | PubChem |

| Melting Point | 159.4 °C | CAS Common Chemistry |

| Appearance | Solid | - |

| Solubility | Insoluble in water | ChemIDplus |

Table 1: Physicochemical Properties of this compound

Proposed Experimental Protocols for Thermal Analysis

Due to the absence of specific TGA and DSC data for this compound in the literature, the following sections detail robust experimental protocols that can be employed to determine its thermal stability and degradation profile. These methodologies are based on established practices for the thermal analysis of polycyclic aromatic hydrocarbons (PAHs).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Objective: To determine the thermal stability and decomposition kinetics of this compound.

Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate). This will allow for the characterization of both pyrolysis and oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Hold at 800 °C for 10 minutes to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate (Tmax).

-

Quantify the percentage of mass loss at different temperature ranges.

-

Analyze the evolved gases using the coupled mass spectrometer to identify the degradation products.

-

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan will be used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Reheat the sample to 200 °C at 10 °C/min to observe any changes in the thermal behavior after the first heating cycle.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Proposed Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Proposed experimental workflow for determining the thermal stability and degradation profile of this compound.

Metabolic Degradation Profile of this compound

In addition to thermal degradation, understanding the metabolic fate of this compound is critical, particularly for drug development professionals. The metabolic activation of this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes.

The major metabolic pathways involve:

-

Ring Oxidation: The formation of dihydrodiols, such as 6-MeC-1,2-diol, is a key step. This is often a proximate carcinogenic metabolite.

-

Methyl Hydroxylation: The methyl group can be hydroxylated to form 6-(hydroxymethyl)chrysene.

The following diagram illustrates the key steps in the metabolic degradation of this compound.

Caption: Simplified metabolic degradation pathway of this compound.

Summary and Future Directions

This technical guide highlights the current gap in the understanding of the thermal stability and degradation profile of this compound. The provided experimental protocols offer a clear path for researchers to obtain this critical data. The inclusion of the metabolic degradation profile provides a more holistic view of the compound's stability.

For future work, it is imperative to perform the detailed TGA and DSC analyses as outlined. Furthermore, the identification of thermal degradation products using techniques such as TGA-MS or Pyrolysis-GC-MS will be crucial for a complete understanding of the degradation pathways. This information will be invaluable for the safe handling, formulation, and application of this compound in research and drug development.

The Historical Trajectory of 6-Methylchrysene: From Obscure Carcinogen to a Tool in Cancer Research

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of 6-methylchrysene.

Introduction

This compound, a polycyclic aromatic hydrocarbon (PAH), has carved a unique niche in the landscape of cancer research. Initially identified as a constituent of tobacco smoke, its journey from an environmental carcinogen of interest to a valuable molecular probe has been shaped by decades of research into the mechanisms of chemical carcinogenesis. This technical guide provides an in-depth exploration of the historical context of this compound's discovery and the pivotal research that has defined its role in understanding the intricate processes of metabolic activation and tumorigenesis.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader investigation of the carcinogenic components of tobacco smoke in the mid-20th century. Early research focused on identifying the specific chemical agents responsible for the tumorigenic properties of tobacco tar.

Initial Identification in Tobacco Smoke:

Methylchrysenes, including this compound, were identified as components of cigarette smoke.[1][2][3][4] The smoke from a single U.S. blended non-filter cigarette was found to contain approximately 7.2 ng of this compound.[5] The isolation and identification of these compounds from the complex mixture of tobacco condensate was a significant analytical challenge, initially relying on techniques such as solvent partitioning, column chromatography, and paper chromatography. Later, more advanced methods like gas chromatography-mass spectrometry (GC-MS) were employed for more precise quantification.

Early Carcinogenicity Studies:

Following its identification, this compound, along with its isomers, was subjected to carcinogenicity testing, primarily using the mouse skin initiation-promotion model. These early studies established that while 5-methylchrysene is a potent carcinogen, this compound is a weak carcinogen. This difference in carcinogenic activity between the isomers sparked considerable interest and became a central theme in subsequent research, driving investigations into the structure-activity relationships of methylated PAHs. The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: "Not classifiable as to its carcinogenicity to humans," based on the available evidence.

Synthesis of this compound and its Metabolites

The availability of pure this compound and its metabolites has been crucial for detailed biological studies. Various synthetic methods have been developed over the years, with photochemical synthesis being a particularly effective approach.

Photochemical Synthesis:

A common method for the synthesis of this compound involves the photochemical cyclization of a corresponding stilbene-like precursor. This method, often referred to as the Mallory reaction, utilizes stoichiometric amounts of iodine and irradiation to induce cyclization, yielding this compound in good yields (around 70-88%).

Synthesis of Metabolites:

The synthesis of key metabolites, such as the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol) and the ultimate carcinogenic diol epoxides, has also been achieved. The synthesis of the diol epoxides typically involves the oxidation of the corresponding dihydrodiol.

Quantitative Data on Biological Activity

The differential carcinogenicity of this compound and its isomers has been quantified in numerous studies. The mouse skin initiation-promotion assay has been the primary model for these investigations.

| Compound | Tumor Initiating Activity (Tumors per mouse at 20 weeks) | Reference |

| 5-Methylchrysene | 8.8 | |

| This compound | 0.8 | |

| Chrysene | 0.1 | |

| Benzo[a]pyrene | 9.2 |

Table 1: Comparative Tumor-Initiating Activity of Methylchrysenes and Other PAHs on Mouse Skin.

The metabolic activation of this compound is a critical determinant of its biological activity. The rate of formation of key metabolites by cytochrome P450 enzymes has been quantified.

| Metabolite | Rate of Formation in Human Liver Microsomes (pmol/mg protein/min) | Reference |

| 6-MeC-1,2-diol | 0.3 - 3.1 | |

| 5-MeC-1,2-diol | 0.2 - 2.3 |

Table 2: Rate of Formation of Proximate Carcinogenic Diols from this compound and 5-Methylchrysene.

Experimental Protocols

Photochemical Synthesis of this compound

A general procedure for the photochemical synthesis of this compound is as follows:

-

Preparation of the Stilbenoid Precursor: The appropriate stilbene derivative is synthesized, typically through a Wittig reaction between a phosphonium salt and an aldehyde.

-

Photocyclization: The stilbenoid precursor is dissolved in a suitable solvent (e.g., cyclohexane) in the presence of a stoichiometric amount of iodine.

-

Irradiation: The solution is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) for several hours until the reaction is complete.

-

Purification: The reaction mixture is then worked up to remove the iodine and the product is purified by chromatography and/or recrystallization to yield pure this compound.

Mouse Skin Initiation-Promotion Assay

The two-stage mouse skin carcinogenesis model is a standard protocol to assess the tumor-initiating activity of compounds like this compound.

-

Animal Model: Female SENCAR or CD-1 mice are typically used.

-

Initiation: A single, sub-carcinogenic dose of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is applied topically to the shaved dorsal skin of the mice.

-

Promotion: Two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area twice weekly for a period of 20-26 weeks.

-

Tumor Monitoring: The mice are observed weekly, and the number and size of skin tumors (papillomas) are recorded.

-

Data Analysis: The tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between different treatment groups.

In Vitro Metabolism Assay with Human Liver Microsomes

This assay is used to determine the metabolic profile of this compound and the enzymes involved.

-

Incubation: this compound is incubated with human liver microsomes in the presence of an NADPH-generating system.

-

Metabolite Extraction: After a specific incubation time, the reaction is stopped, and the metabolites are extracted from the mixture using an organic solvent.

-

Metabolite Analysis: The extracted metabolites are then analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV and/or fluorescence detection, or by HPLC-mass spectrometry (HPLC-MS).

-

Enzyme Identification: To identify the specific cytochrome P450 enzymes responsible for the metabolism, experiments can be performed with specific chemical inhibitors or antibodies against individual P450 isoforms, or by using recombinant human P450 enzymes.

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway of this compound

The metabolic activation of this compound is a multi-step process primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and initiate carcinogenesis.

Caption: Metabolic activation of this compound to its ultimate carcinogenic diol epoxide.

Experimental Workflow for Carcinogenicity Testing

The workflow for assessing the carcinogenicity of this compound using the mouse skin initiation-promotion model involves a series of well-defined steps.

Caption: Workflow for the mouse skin initiation-promotion assay.

Conclusion

The historical journey of this compound from its discovery in tobacco smoke to its use as a tool in mechanistic cancer research highlights the importance of studying individual components of complex carcinogenic mixtures. Its characterization as a weak carcinogen, in stark contrast to its potent isomer 5-methylchrysene, has provided invaluable insights into the structural determinants of PAH carcinogenicity, particularly the role of the "bay region." The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of chemical carcinogenesis and to develop novel preventative and therapeutic strategies. The ongoing study of this compound and its metabolites continues to contribute to our fundamental understanding of how environmental agents can lead to the development of cancer.

References

- 1. Synthesis of this compound-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]

- 3. researchgate.net [researchgate.net]

- 4. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Toxicological Profile and Safety Data for 6-Methylchrysene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a component of tobacco smoke. This document provides a comprehensive overview of its toxicological profile, drawing from available scientific literature. While classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen—not classifiable as to its carcinogenicity to humans—animal studies indicate it is a weak complete carcinogen but a potent tumor initiator. Its genotoxic potential is equivocal, with some studies reporting mutagenicity in bacterial reverse mutation assays while others find its metabolites to be non-mutagenic. Metabolic activation is a prerequisite for its toxicity, primarily mediated by cytochrome P450 enzymes. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to support further research and risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1705-85-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₉H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 242.32 g/mol | --INVALID-LINK-- |

| Appearance | Solid | - |

| Solubility | Insoluble in water | - |

Toxicological Data

Acute Toxicity

Carcinogenicity

This compound is classified by the IARC as Group 3: "Not classifiable as to its carcinogenicity to humans"[1]. However, studies in animal models, particularly mouse skin painting assays, have demonstrated that while it is a weak complete carcinogen, it acts as a strong tumor initiator[2].

Table 1: Summary of Carcinogenicity Data for this compound in Mouse Skin

| Study Type | Species/Strain | Route of Administration | Dosing Regimen | Results | Reference |

| Tumor Initiation | Mouse | Topical (skin) | Single application followed by a promoter | Strong tumor initiator | [2] |

| Complete Carcinogenicity | Mouse | Topical (skin) | Repeated applications | Weak carcinogen | [2] |

Detailed quantitative data on tumor incidence and multiplicity were not available in the reviewed literature.

Mutagenicity and Genotoxicity

The mutagenicity of this compound is a subject of some debate in the scientific literature. An IARC monograph from 1983 concluded that this compound is mutagenic to Salmonella typhimurium in the presence of an exogenous metabolic system. However, a more recent study focusing on its ultimate carcinogenic metabolites, the syn- and anti-isomers of this compound-1,2-diol-3,4-epoxide, found them to be non-mutagenic in Salmonella typhimurium at the tested doses. This suggests that other metabolites or the parent compound might be responsible for the previously observed mutagenicity, or that the test conditions differed.

Table 2: Summary of Mutagenicity Data for this compound and its Metabolites

| Test System | Compound Tested | Metabolic Activation | Result | Reference |

| Salmonella typhimurium (Ames test) | This compound | With S9 | Mutagenic | IARC Monograph Vol. 32 |

| Salmonella typhimurium (Ames test) | syn- and anti-6-MeC-1,2-diol-3,4-epoxides | Without S9 | Not Mutagenic |

Quantitative data (e.g., number of revertant colonies per plate) were not available in the reviewed literature for the positive mutagenicity finding.

Developmental Toxicity

There is a lack of data on the developmental toxicity of this compound itself. However, a study on its potential metabolite, 6-hydroxychrysene, was conducted using a zebrafish embryo model.

Table 3: Developmental Toxicity of 6-Hydroxychrysene in Zebrafish Embryos

| Endpoint | Concentration (µM) | Observation | Reference |

| Survival | 10 | Significant decrease in survival | |

| Morphological Deformities | 0.5 - 10 | Significant increase in overall deformities (cardiac, ocular, circulatory) |

Metabolism and Mechanism of Action

The toxicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA. This process is primarily carried out by cytochrome P450 (CYP) enzymes.

The initial step involves the oxidation of the aromatic ring system by CYP enzymes, particularly CYP1A1, CYP1A2, and CYP2C10, to form arene oxides. These can then be hydrated by epoxide hydrolase to form dihydrodiols. A key metabolite is trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). Further epoxidation of the dihydrodiol in the "bay region" of the molecule by CYP enzymes can lead to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogens of many PAHs. Additionally, hydroxylation of the methyl group can occur, catalyzed by CYP1A2 and CYP3A4, leading to the formation of 6-(hydroxymethyl)chrysene.

Experimental Protocols

Mouse Skin Carcinogenicity Assay (General Protocol)

This protocol describes a typical two-stage skin carcinogenesis study to evaluate the tumor-initiating and promoting potential of a test compound.

-

Animal Model: Female SENCAR or CD-1 mice, 7-9 weeks old.

-

Initiation: A single topical application of this compound dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.

-

Promotion: Two weeks after initiation, a promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied topically to the same area, typically twice a week, for a period of 20-30 weeks.

-

Observation: Animals are observed weekly for the appearance of skin tumors (papillomas). The number of tumors per mouse (multiplicity) and the percentage of tumor-bearing mice (incidence) are recorded.

-

Histopathology: At the end of the study, skin tumors are excised and subjected to histopathological examination to confirm their nature (e.g., papilloma, squamous cell carcinoma).

Bacterial Reverse Mutation Assay (Ames Test - General Protocol)

This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor-1254 induced rats) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer) are combined in molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

Safety and Hazard Information

According to the GHS, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H371: May cause damage to organs

-

H400: Very toxic to aquatic life

-

H410: Very toxic to aquatic life with long lasting effects

Standard precautionary measures for handling potentially hazardous chemicals should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area.

Conclusion

The available data suggest that this compound is a weak complete carcinogen but a potent tumor initiator in animal models. Its genotoxicity profile is not fully resolved, highlighting the need for further studies with standardized protocols and a broader range of endpoints. The primary mechanism of its toxicity involves metabolic activation by cytochrome P450 enzymes to reactive diol epoxides that can form DNA adducts. While some information on the developmental toxicity of a potential metabolite is available, data on the reproductive and developmental toxicity of the parent compound are lacking. This guide provides a summary of the current knowledge to aid researchers in designing future studies and in the risk assessment of this compound. Further research is warranted to obtain more definitive quantitative toxicological data and to fully elucidate its mechanism of action.

References

The Carcinogenic Potential of 6-Methylchrysene and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic potential of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products. While structurally similar to the potent carcinogen 5-methylchrysene, this compound exhibits significantly weaker carcinogenic activity. This document delves into the metabolic activation, genetic toxicity, and tumorigenicity of this compound and its metabolites, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Executive Summary

This compound is classified as a weak carcinogen and tumor initiator compared to its isomer, 5-methylchrysene.[1][2] The difference in carcinogenic potency is not attributed to major differences in the initial stages of metabolic activation but rather to the intrinsic properties of their ultimate carcinogenic metabolites. The metabolic activation of this compound proceeds via the formation of dihydrodiols and ultimately bay-region diol epoxides, a common pathway for many carcinogenic PAHs.[3][4] However, the diol epoxide of this compound is less mutagenic and forms significantly fewer DNA adducts compared to the corresponding metabolite of 5-methylchrysene, providing a molecular basis for its reduced carcinogenicity.[5]

Comparative Carcinogenicity and Tumor-Initiating Activity

Studies on mouse skin have been pivotal in elucidating the differential carcinogenic activities of methylchrysene isomers. While 5-methylchrysene is a potent carcinogen, comparable in activity to benzo[a]pyrene, this compound demonstrates only marginal or weak carcinogenicity. However, it is noteworthy that this compound is considered a strong tumor initiator, similar to 3-methylchrysene.

Table 1: Tumorigenic Activity of Chrysene and its Methyl Isomers on Mouse Skin

| Compound | Tumor Initiating Activity | Carcinogenicity |

| Chrysene | Moderate | Inactive or Weak |

| 1-Methylchrysene | Moderate | Inactive or Weak |

| 2-Methylchrysene | Moderate | Inactive or Weak |

| 3-Methylchrysene | Strong | Inactive or Weak |

| 4-Methylchrysene | Moderate | Inactive or Weak |

| 5-Methylchrysene | Strong | Strong |

| This compound | Strong | Inactive or Weak |

Source: Adapted from Hecht et al., 1974.

Metabolic Activation of this compound

The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to cellular macromolecules like DNA. For this compound, this process is primarily catalyzed by cytochrome P450 (CYP) enzymes.

The key metabolic activation pathway for this compound involves the formation of a bay-region diol epoxide, as illustrated in the following diagram.

The initial and rate-limiting step is the oxidation of the 1,2-double bond of this compound by CYP enzymes, predominantly CYP1A1 and CYP1A2, to form the proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). This metabolite is then further oxidized to the ultimate carcinogen, 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene (6-MeC-1,2-diol-3,4-epoxide). This highly reactive diol epoxide can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

In addition to the activation pathway, detoxification pathways also exist, leading to the formation of metabolites such as 6-hydroxymethylchrysene and various phenols.

Role of Cytochrome P450 Enzymes

The metabolism of this compound is tissue-specific and dependent on the expression of different CYP isoforms. In the human liver, CYP1A2 and CYP2C10 are the primary enzymes responsible for the metabolic activation, while in the human lung, CYP1A1 plays the major role. Methyl hydroxylation, a detoxification pathway, is mainly catalyzed by CYP1A2 and CYP3A4.

Table 2: Cytochrome P450 Isozymes Involved in the Metabolism of this compound

| Enzyme | Location | Major Metabolic Reaction |

| CYP1A1 | Lung | Ring oxidation (activation) |

| CYP1A2 | Liver | Ring oxidation (activation), Methyl hydroxylation (detoxification) |

| CYP2C10 | Liver | Ring oxidation (activation) |

| CYP3A4 | Liver | Methyl hydroxylation (detoxification) |

Source: Compiled from Smith et al., 1996.

Genetic Toxicity: Mutagenicity and DNA Adduct Formation

The ultimate carcinogenic metabolites of PAHs exert their genotoxic effects by forming covalent adducts with DNA. The extent of DNA adduct formation and the mutagenic potential of the diol epoxides are critical determinants of carcinogenic potency.

Mutagenicity

In the Ames test, a widely used assay for assessing mutagenicity, the bay-region diol epoxides of this compound were found to be non-mutagenic in Salmonella typhimurium, whereas the corresponding diol epoxides of 5-methylchrysene were highly mutagenic. This stark difference in mutagenicity directly correlates with their differing carcinogenic activities.

Table 3: Mutagenicity of 5- and this compound Diol Epoxides in Salmonella typhimurium

| Compound | Mutagenic Activity |

| anti-5-MeC-1,2-diol-3,4-epoxide | Highly Mutagenic |

| syn-5-MeC-1,2-diol-3,4-epoxide | Mutagenic |

| anti-6-MeC-1,2-diol-3,4-epoxide | Non-mutagenic |

| syn-6-MeC-1,2-diol-3,4-epoxide | Non-mutagenic |

Source: Amin et al., 1986.

DNA Adduct Formation

Consistent with its lower mutagenicity, the formation of DNA adducts from this compound in mouse skin is significantly lower than that from 5-methylchrysene. While both compounds produce qualitatively similar adduct patterns, the level of dihydrodiol epoxide-type adducts formed from this compound is approximately 20 times lower than that from 5-methylchrysene. This reduced capacity for DNA binding is a key factor contributing to the weak carcinogenicity of this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the carcinogenicity of this compound.

Mouse Skin Carcinogenicity Assay

The mouse skin bioassay is a standard method for evaluating the tumorigenic and carcinogenic potential of chemical compounds.

Protocol Details:

-

Animals: Typically, female CD-1 or SENCAR mice are used.

-

Test Substance Administration: The test compound is dissolved in a suitable solvent, such as acetone, and applied topically to a shaved area of the dorsal skin.

-

Tumor Initiation: A single application of the test compound is administered.

-

Tumor Promotion: A promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the initiated area.

-

Observation Period: Animals are observed for a prolonged period (e.g., 20-30 weeks) for the development of skin tumors.

-

Endpoint: The number of papillomas and carcinomas per mouse is recorded.

In Vitro Metabolism Studies with Human Tissues

To understand the metabolic pathways in humans, in vitro studies are conducted using human liver and lung microsomes.

Protocol Details:

-

Tissue Preparation: Human liver and lung tissues are obtained from organ donors. Microsomes, which contain the CYP enzymes, are prepared by differential centrifugation.

-

Incubation: Microsomes are incubated with this compound in the presence of an NADPH-generating system to support CYP-mediated metabolism.

-

Metabolite Analysis: The reaction mixture is extracted, and the metabolites are separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence and/or UV detection.

-

Enzyme Inhibition/Correlation Studies: To identify the specific CYP enzymes involved, studies are performed with selective chemical inhibitors or antibodies against specific CYP isoforms. Correlation analyses are also conducted between the rates of this compound metabolism and the activities of known CYP-specific marker reactions.

Ames Mutagenicity Test (Salmonella typhimurium Assay)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Protocol Details:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine biosynthesis and cannot grow on a medium lacking histidine unless a back mutation (reversion) occurs.

-

Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is included in the assay.

-

Procedure: The test compound, bacterial strain, and S9 mix (if required) are incubated together. The mixture is then plated on a minimal glucose agar medium.

-

Endpoint: The number of revertant colonies is counted after incubation. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Conclusion

The available evidence strongly indicates that this compound is a weak carcinogen, particularly when compared to its highly carcinogenic isomer, 5-methylchrysene. This difference in carcinogenic potency is primarily due to the lower intrinsic mutagenicity and DNA binding capacity of its ultimate carcinogenic metabolite, the bay-region diol epoxide. While this compound is a strong tumor initiator, its overall carcinogenic risk is considerably lower than that of other PAHs commonly found in the environment. Understanding the detailed metabolic pathways and the factors that govern the genotoxicity of methylchrysene isomers is crucial for assessing the human health risks associated with exposure to complex mixtures of PAHs. Further research may focus on the specific interactions of the diol epoxides with DNA and the cellular repair mechanisms that process the resulting adducts.

References

- 1. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Synthesis of this compound-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity 6-Methylchrysene

Disclaimer: 6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and is classified as a potential carcinogen. All handling and synthesis operations must be conducted by trained personnel in a controlled laboratory environment. Appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All procedures involving volatile solvents or the handling of the powdered product must be performed within a certified chemical fume hood to prevent inhalation exposure. All waste materials must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Introduction

This compound is a methylated polycyclic aromatic hydrocarbon used in environmental analysis and toxicological research. Its synthesis is crucial for creating analytical standards and for studying the metabolic pathways and carcinogenic potential of methylated PAHs.[1][2] The following protocol details a high-yield method for the synthesis of this compound via a two-step process involving a Wittig reaction to form a stilbene derivative, followed by an iodine-mediated photochemical cyclization (Mallory reaction).[3][4] This modern approach offers high regiospecificity and good yields.[1]

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the stilbenoid precursor, (E/Z)-1-(4-methylstyryl)naphthalene, via a Wittig reaction. The second stage is the photochemical cyclization of this precursor to yield the final product, this compound. The workflow includes precursor synthesis, the main cyclization reaction, and a final purification step.

Caption: Overall workflow for the synthesis of high-purity this compound.

Chemical Reaction Pathway

The synthesis begins with the reaction of (naphthalen-1-ylmethyl)triphenylphosphonium chloride (a Wittig salt) with 4-methylbenzaldehyde to form the stilbenoid intermediate. This intermediate then undergoes an oxidative 6π-electrocyclization reaction when exposed to UV light in the presence of an oxidant like iodine, forming the rigid, aromatic chrysene core.

Caption: Simplified chemical reaction pathway for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis protocol. Yields and reaction times are based on published literature and may vary based on specific experimental conditions and scale.

| Parameter | Step 1: Wittig Reaction | Step 2: Photochemical Cyclization |

| Key Reagents | Wittig Salt, 4-Methylbenzaldehyde, KOtBu | Stilbenoid Precursor, Iodine, 1,2-Epoxybutane |

| Solvent | Tetrahydrofuran (THF) | Toluene |

| Reaction Time | ~24 hours | ~2 hours |

| Temperature | Reflux | Room Temperature (under UV irradiation) |

| Typical Yield | >90% (Crude Precursor) | 82-88% (After Chromatography) |

| Purification Method | N/A (Crude used directly) | Flash Chromatography |

Experimental Protocols

Protocol 1: Synthesis of (E/Z)-1-(4-methylstyryl)naphthalene (Precursor)

This protocol describes the Wittig reaction to form the stilbenoid precursor.

Materials:

-

(Naphthalen-1-ylmethyl)triphenylphosphonium chloride (Wittig salt)

-

4-Methylbenzaldehyde

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.

-

To the flask, add the (naphthalen-1-ylmethyl)triphenylphosphonium chloride and 4-methylbenzaldehyde (1.2 equivalents of Wittig salt per 1 equivalent of aldehyde).

-

Add anhydrous THF to the flask.

-

Slowly add potassium tert-butoxide (1.2 equivalents) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for approximately 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The resulting crude product, a mixture of E/Z isomers, is typically a viscous oil or sticky solid and can be used in the next step without further purification.

Protocol 2: Photochemical Synthesis of this compound

This protocol details the Mallory reaction for the cyclization of the stilbenoid precursor.

Materials:

-

(E/Z)-1-(4-methylstyryl)naphthalene (from Protocol 1)

-

Iodine (I₂) (1.1 equivalents)

-

1,2-Epoxybutane (as an acid scavenger, ~30 equivalents)

-

Degassed Toluene

Equipment:

-

Photoreactor equipped with a quartz immersion well and a medium-pressure mercury lamp (e.g., 400 W) fitted with a Pyrex filter.

Procedure:

-

Safety First: Ensure the photoreactor's safety interlocks are engaged. UV radiation is harmful.

-

In the photoreactor vessel, dissolve the crude stilbenoid precursor from Protocol 1 in degassed toluene. The concentration should be relatively dilute (e.g., 3-13 mM).

-

Add iodine (1.1 equivalents) and 1,2-epoxybutane to the solution.

-

Flush the vessel with nitrogen and maintain a nitrogen atmosphere.

-

Turn on the stirring and the UV lamp to initiate the reaction.

-

Monitor the reaction's progress. The disappearance of the purple iodine color is a good indicator of reaction completion, which typically occurs within 2 hours.

-

Once complete, turn off the lamp and cool the reactor.

-

Reduce the volume of the reaction mixture under reduced pressure.

-

Wash the concentrated solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound.

Protocol 3: Purification of this compound

High-purity this compound is obtained via flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Solvent system (e.g., Petroleum ether/Ethyl acetate, 19:1 v/v)

Procedure:

-

Prepare a silica gel column using the chosen solvent system.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

-

Load the dissolved sample onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.

-

Further purification, if necessary, can be achieved by recrystallization from a suitable solvent mixture like heptane/chloroform.

-

Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and melting point determination.

References

- 1. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]

- 2. [PDF] Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]

- 3. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Determination of 6-Methylchrysene in Soil Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH), in soil samples. The protocols outlined below describe two primary extraction techniques, QuEChERS and Soxhlet extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, which are widespread environmental contaminants. Many PAHs are known to be carcinogenic, mutagenic, or teratogenic. Due to these health risks, regulatory agencies worldwide have set maximum allowable levels for PAHs in the environment.[1] The analysis of this compound in complex matrices such as soil requires robust and sensitive analytical methods to ensure accurate quantification for environmental monitoring and risk assessment.

This document provides detailed protocols for sample preparation and instrumental analysis, along with expected performance data to guide researchers in establishing their own analytical workflows.

Experimental Protocols

Two primary sample preparation techniques are presented: QuEChERS for a rapid and high-throughput approach, and Soxhlet extraction as a more traditional and exhaustive method. Following extraction, two common and powerful analytical techniques, GC-MS and HPLC-FLD, are detailed for the separation and detection of this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a dispersive solid-phase extraction (dSPE) technique that offers a streamlined and efficient approach for the extraction of a wide range of analytes from complex matrices.[1]

Materials:

-

Homogenized and sieved soil sample

-

Deionized water

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive SPE (dSPE) sorbents (e.g., primary secondary amine (PSA), C18)

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water to the soil sample and vortex for 30 seconds to hydrate the soil.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salt packet.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

Transfer the acetonitrile supernatant (top layer) to a dSPE tube containing PSA and C18 sorbents.

-

Vortex the dSPE tube for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The resulting supernatant is ready for GC-MS or HPLC-FLD analysis.

Sample Preparation: Soxhlet Extraction

Soxhlet extraction is a classical technique used for the exhaustive extraction of analytes from a solid matrix.[2] It is often considered a benchmark method for PAH analysis.

Materials:

-

Homogenized and air-dried soil sample

-

Soxhlet extraction apparatus (thimble, extractor, condenser, round-bottom flask)

-

Extraction solvent (e.g., Dichloromethane (DCM) or a hexane/acetone mixture)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Concentrator tube

Protocol:

-

Weigh 10-20 g of the air-dried and homogenized soil sample and mix with an equal amount of anhydrous sodium sulfate.

-

Place the soil mixture into a Soxhlet extraction thimble.

-

Add 250 mL of the extraction solvent to a round-bottom flask.

-

Assemble the Soxhlet apparatus and extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator.

-

The concentrated extract can be further cleaned up using solid-phase extraction (SPE) with silica or Florisil cartridges if necessary.

-

The final extract is then solvent-exchanged into a suitable solvent for analysis and brought to a final volume of 1 mL.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

-

Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).

GC-MS Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temp. | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Transfer Line Temp. | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions for this compound | Quantifier: 242 m/z, Qualifiers: 241 m/z, 226 m/z |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective technique for the analysis of fluorescent compounds like this compound.

Instrumentation:

-

High-performance liquid chromatograph.

-

Fluorescence detector.

-

Reversed-phase C18 column suitable for PAH analysis.

HPLC-FLD Parameters:

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Fluorescence Detection | Excitation: ~270 nm, Emission: ~380 nm (Wavelengths may need optimization) |

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of PAHs in soil using the described methods. Note that performance characteristics can vary depending on the specific soil matrix, instrumentation, and laboratory conditions. Data specific to this compound should be established during in-house method validation.

Table 1: Typical Recovery Rates for PAHs in Soil

| Extraction Method | Analyte Class | Typical Recovery (%) |

| QuEChERS | PAHs | 85 - 110 |

| Soxhlet | PAHs | 80 - 120 |

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for PAHs in Soil

| Analytical Method | Analyte Class | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |

| GC-MS (SIM) | PAHs | 0.1 - 1.0 | 0.3 - 3.0 |

| HPLC-FLD | PAHs | 0.05 - 0.5 | 0.15 - 1.5 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound in soil samples.

Caption: Experimental workflow for this compound analysis in soil.

References

Application Note: Quantification of 6-Methylchrysene using a Validated HPLC-Fluorescence Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a weak carcinogen found in tobacco smoke and other environmental sources.[1] Its metabolism in the human body is of significant interest as it can be converted to carcinogenic metabolites. The primary metabolic activation of this compound involves cytochrome P450 enzymes, particularly P450s 1A1, 1A2, and 3A4, which catalyze the formation of dihydrodiols and hydroxymethyl derivatives.[1][2] Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and in the assessment of potential drug candidates that may interact with its metabolic pathways. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the precise quantification of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The quantification is achieved by a fluorescence detector, which offers high sensitivity and selectivity for fluorescent compounds like PAHs. The intensity of the fluorescence emission is directly proportional to the concentration of this compound in the sample.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Syringe filters (0.22 µm, PTFE)

2. Instrumentation

-

HPLC system equipped with a binary pump, autosampler, and column oven.

-

Fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

4. Sample Preparation

-

Liquid Samples: For clear liquid samples, dilute an appropriate volume with acetonitrile to fall within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

-

Solid Samples/Tissues:

-

Homogenize the sample.

-

Perform a liquid-liquid or solid-phase extraction using an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

Evaporate the solvent and reconstitute the residue in a known volume of acetonitrile.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.

-

5. HPLC-Fluorescence Conditions

| Parameter | Setting |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 60% B2-15 min: 60% to 100% B15-20 min: 100% B20-22 min: 100% to 60% B22-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: 260 nmEmission: 385 nm |

Note: The optimal excitation and emission wavelengths should be experimentally determined for this compound. The provided wavelengths are based on typical values for chrysene and related PAHs.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL |

| Precision (%RSD) | |

| Intra-day | < 2% |

| Inter-day | < 3% |

| Accuracy (Recovery %) | 97.5% - 103.2% |

Note: The quantitative data presented in this table are representative values for a validated HPLC-fluorescence method for a similar PAH and should be established for this compound during method validation.

Visualizations